molecular formula C21H15ClN2OS B5103128 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide

Cat. No.: B5103128
M. Wt: 378.9 g/mol
InChI Key: APBHSRQSQVSSPP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide is a complex organic compound belonging to the benzothiazole family. This compound features a benzothiazole ring system attached to a phenyl group, which is further substituted with a chloro and methyl group on a benzamide moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-13-9-10-16(17(22)11-13)20(25)23-15-6-4-5-14(12-15)21-24-18-7-2-3-8-19(18)26-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBHSRQSQVSSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common method is the condensation of 2-aminothiophenol with chloroacetic acid, followed by cyclization to form the benzothiazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis often requires stringent quality control measures to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzothiazole core is valuable in the development of new materials and catalysts.

Biology: Biologically, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide has shown potential as an antibacterial and antifungal agent. Its derivatives are being explored for their therapeutic properties.

Medicine: In medicine, this compound has been studied for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide exerts its effects involves interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide: Another benzothiazole derivative with potential antibacterial properties.

  • 1,3-benzothiazol-2-yl-N'- (benzoyloxy)ethanimidamide: Known for its antitumor and antimicrobial activity.

Uniqueness: N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

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